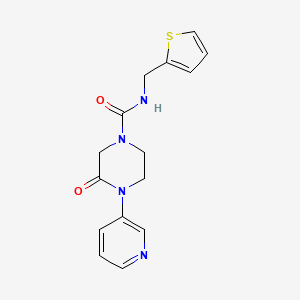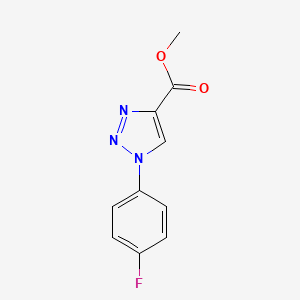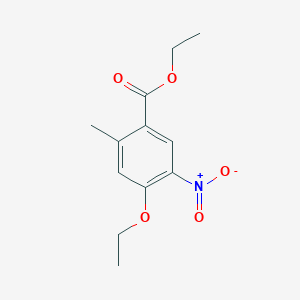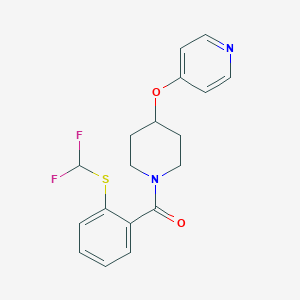
(2-((Difluoromethyl)thio)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
Structural and Theoretical Studies:
- A related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, was studied for its thermal, optical, etching, and structural properties. The study confirmed the structure using single-crystal X-ray diffraction and analyzed its intermolecular interactions, HOMO-LUMO energy gap, and thermal properties (Karthik et al., 2021).
Synthesis and Characterization:
- Research has been conducted on synthesizing and characterizing novel compounds similar to the chemical . For instance, the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Pharmacokinetics and Metabolism Studies:
- A related dipeptidyl peptidase IV inhibitor, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, was examined in rats, dogs, and humans for its metabolism, excretion, and pharmacokinetics. This study is crucial for understanding the metabolic pathways and potential therapeutic applications of similar compounds (Sharma et al., 2012).
Antimicrobial Activity:
- Studies on similar compounds, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have demonstrated significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial drugs (Mallesha & Mohana, 2014).
Spectroscopic Properties:
- The spectroscopic properties of compounds such as (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones were studied, providing insights into their electronic absorption, excitation, and fluorescence properties. Such studies are essential for understanding the electronic characteristics of these compounds and their potential applications in materials science (Al-Ansari, 2016).
Crystal Structure Analysis:
- Crystal structure analysis of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, helps in understanding the molecular geometry and potential applications in drug design and development (Eckhardt et al., 2020).
Serotonin Receptor Agonists:
- Novel derivatives of 2-pyridinemethylamine, structurally related to the chemical , have been identified as selective, potent, and orally active agonists at 5-HT1A receptors, indicating potential applications in the treatment of depression and other mental health disorders (Vacher et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c19-18(20)25-16-4-2-1-3-15(16)17(23)22-11-7-14(8-12-22)24-13-5-9-21-10-6-13/h1-6,9-10,14,18H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWUOSCIXMWHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
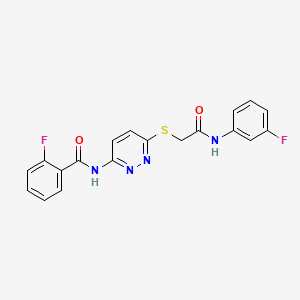

![2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2426950.png)


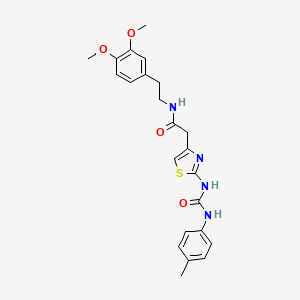
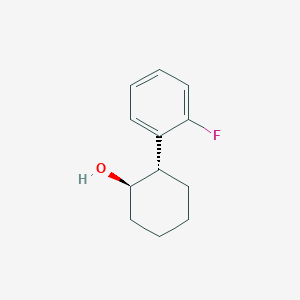
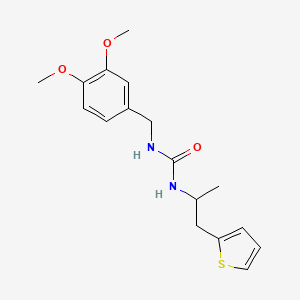

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)
